molecular formula C10H11ClFNO B7630482 2-chloro-4-fluoro-N,N,5-trimethylbenzamide

2-chloro-4-fluoro-N,N,5-trimethylbenzamide

Cat. No. B7630482
M. Wt: 215.65 g/mol
InChI Key: VKMXLPOKUFNMAU-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N,N,5-trimethylbenzamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CF3 belongs to the class of benzamides and is widely used in the fields of medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N,N,5-trimethylbenzamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Inhibition of these enzymes leads to a reduction in inflammation and tumor growth. 2-chloro-4-fluoro-N,N,5-trimethylbenzamide has also been shown to inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N,N,5-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. 2-chloro-4-fluoro-N,N,5-trimethylbenzamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-chloro-4-fluoro-N,N,5-trimethylbenzamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-chloro-4-fluoro-N,N,5-trimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield and purity. 2-chloro-4-fluoro-N,N,5-trimethylbenzamide is also relatively inexpensive compared to other compounds used in scientific research. However, 2-chloro-4-fluoro-N,N,5-trimethylbenzamide has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. 2-chloro-4-fluoro-N,N,5-trimethylbenzamide also has a short half-life, which limits its effectiveness in some experiments.

Future Directions

There are many future directions for research on 2-chloro-4-fluoro-N,N,5-trimethylbenzamide. One area of research is the development of 2-chloro-4-fluoro-N,N,5-trimethylbenzamide-based drugs for the treatment of inflammatory diseases, tumors, and viral infections. Another area of research is the investigation of the mechanism of action of 2-chloro-4-fluoro-N,N,5-trimethylbenzamide. Further research is needed to fully understand how 2-chloro-4-fluoro-N,N,5-trimethylbenzamide inhibits the activity of enzymes such as COX-2 and MMPs. Additionally, research is needed to determine the optimal dosage and administration of 2-chloro-4-fluoro-N,N,5-trimethylbenzamide for therapeutic use.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N,N,5-trimethylbenzamide involves the reaction of 2-chloro-4-fluoroaniline with N,N,5-trimethylisatoic anhydride in the presence of a base such as potassium carbonate. The reaction yields 2-chloro-4-fluoro-N,N,5-trimethylbenzamide with a high yield and purity. The synthesis of 2-chloro-4-fluoro-N,N,5-trimethylbenzamide is a relatively simple process, which makes it an attractive compound for scientific research.

Scientific Research Applications

2-chloro-4-fluoro-N,N,5-trimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 2-chloro-4-fluoro-N,N,5-trimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique properties of 2-chloro-4-fluoro-N,N,5-trimethylbenzamide make it an attractive compound for drug development.

properties

IUPAC Name

2-chloro-4-fluoro-N,N,5-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-6-4-7(10(14)13(2)3)8(11)5-9(6)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXLPOKUFNMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N,N,5-trimethylbenzamide

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